molecular formula C3H3BrF4 B12794943 Propane, 1-bromo-1,1,2,2-tetrafluoro- CAS No. 70192-84-6

Propane, 1-bromo-1,1,2,2-tetrafluoro-

Cat. No.: B12794943
CAS No.: 70192-84-6
M. Wt: 194.95 g/mol
InChI Key: DAEGFYHVABZXJS-UHFFFAOYSA-N
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Description

Propane, 1-bromo-1,1,2,2-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃H₃BrF₄ This compound is characterized by the presence of bromine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1-bromo-1,1,2,2-tetrafluoro- typically involves the halogenation of propane derivatives. One common method is the bromination of 1,1,2,2-tetrafluoropropane using bromine or hydrogen bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes where propane derivatives are treated with bromine and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Propane, 1-bromo-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include alcohols, nitriles, and amines.

    Elimination: Alkenes such as tetrafluoropropene.

    Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Propane, 1-bromo-1,1,2,2-tetrafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Propane, 1-bromo-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1,1,2,2-tetrafluoroethane
  • 1-Bromo-2-iodotetrafluoroethane
  • 1,1,2,2-Tetrafluoropropane

Uniqueness

Propane, 1-bromo-1,1,2,2-tetrafluoro- is unique due to its specific arrangement of bromine and fluorine atoms on the propane backbone. This unique structure imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific interactions in biological systems, making it valuable for specialized applications in research and industry.

Properties

CAS No.

70192-84-6

Molecular Formula

C3H3BrF4

Molecular Weight

194.95 g/mol

IUPAC Name

1-bromo-1,1,2,2-tetrafluoropropane

InChI

InChI=1S/C3H3BrF4/c1-2(5,6)3(4,7)8/h1H3

InChI Key

DAEGFYHVABZXJS-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)Br)(F)F

Origin of Product

United States

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